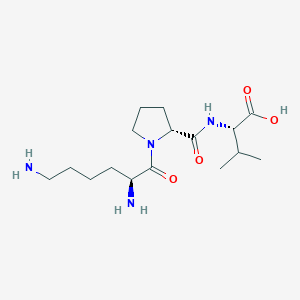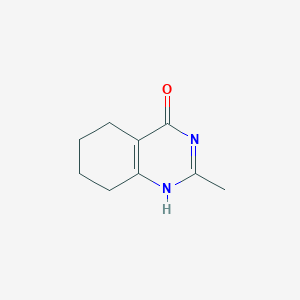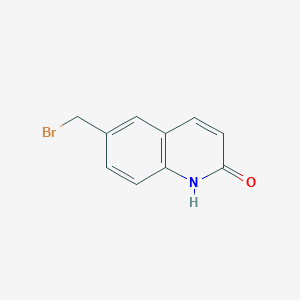
6-(Bromomethyl)quinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)quinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions. In
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)quinolin-2(1H)-one is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It is believed that this compound acts by targeting specific proteins involved in cell growth and division.
Effets Biochimiques Et Physiologiques
6-(Bromomethyl)quinolin-2(1H)-one has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have potential as a fluorescent probe for detecting protein-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-(Bromomethyl)quinolin-2(1H)-one in lab experiments include its high yield synthesis method and its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 6-(Bromomethyl)quinolin-2(1H)-one. One direction is to further explore its potential as an anti-cancer agent and to develop new derivatives with improved efficacy and reduced toxicity. Another direction is to explore its potential as a fluorescent probe for detecting protein-protein interactions and to develop new derivatives with improved sensitivity and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in material science.
Méthodes De Synthèse
The synthesis of 6-(Bromomethyl)quinolin-2(1H)-one can be achieved through various methods, including the reaction of 6-chloromethylquinolin-2(1H)-one with sodium bromide and copper powder in the presence of DMF. This reaction results in the formation of 6-(Bromomethyl)quinolin-2(1H)-one with a yield of up to 80%. Another method involves the reaction of 6-bromoquinolin-2(1H)-one with formaldehyde in the presence of sodium hydroxide, which results in the formation of 6-(Bromomethyl)quinolin-2(1H)-one with a yield of up to 70%.
Applications De Recherche Scientifique
6-(Bromomethyl)quinolin-2(1H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. In biochemistry, this compound has been studied for its potential as a fluorescent probe for detecting protein-protein interactions. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
103702-29-0 |
|---|---|
Nom du produit |
6-(Bromomethyl)quinolin-2(1H)-one |
Formule moléculaire |
C10H8BrNO |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
6-(bromomethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,6H2,(H,12,13) |
Clé InChI |
IHMILPDNXIBKGW-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1CBr |
SMILES canonique |
C1=CC2=C(C=CC(=O)N2)C=C1CBr |
Synonymes |
6-(bromomethyl)quinolin-2(1H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



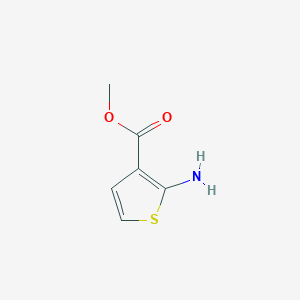
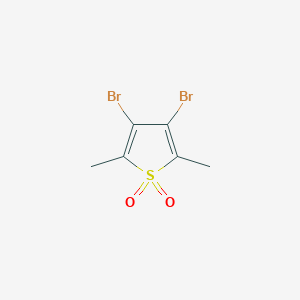
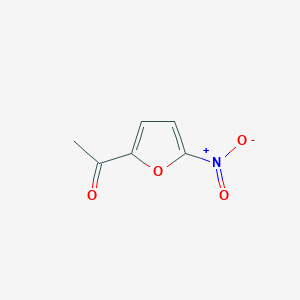
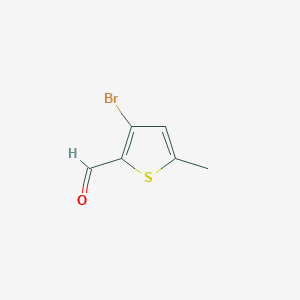
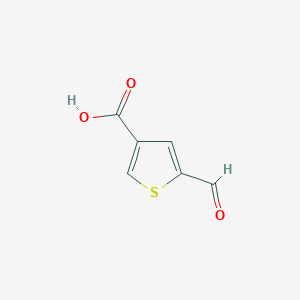
![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
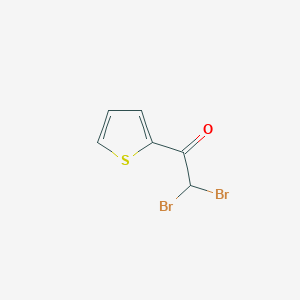
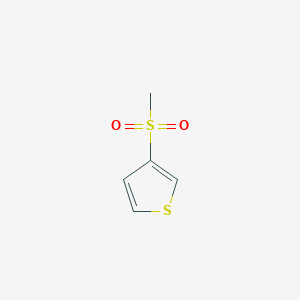
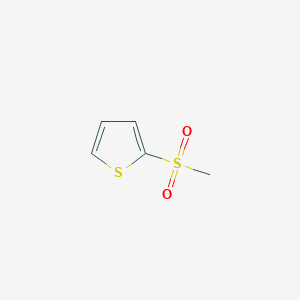
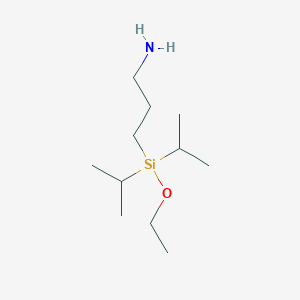
![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)
![6-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B186604.png)
